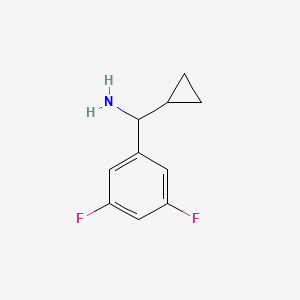

Cyclopropyl(3,5-difluorophenyl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

cyclopropyl-(3,5-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHZONLVPOXZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 3,5-Difluorophenyl Precursors

The 3,5-difluorophenyl group is typically introduced via halogenated aromatic precursors. A reliable method involves:

- Starting from 3,5-difluorobromobenzene

- Performing lithium-halogen exchange with n-butyl lithium at low temperatures (-60 to -80 °C) under inert atmosphere (nitrogen)

- Reaction with boric acid to form 3,5-difluorophenylboronic acid

- Oxidation of the boronic acid to yield 3,5-difluorophenol or related derivatives

This method provides a high yield (~78.5%) and is scalable under controlled conditions.

Cyclopropanation to Form Cyclopropyl Moiety

The cyclopropyl ring is introduced via cyclopropanation of an alkene intermediate derived from the 3,5-difluorophenyl precursor. Typical approaches include:

- Wittig or aldol condensation to form 3,5-difluorostyrene or related alkenes

- Cyclopropanation using reagents such as trimethylsulfoxonium iodide with bases like sodium hydride or sodium hydroxide in DMSO

- Use of chiral catalysts or auxiliaries to induce stereoselectivity when needed

Example yields for cyclopropanated intermediates range from 53% to 75%, depending on the substrate and conditions.

Introduction of the Methanamine Group

The methanamine functionality is introduced via several routes:

- Conversion of cyclopropanecarboxylic acid derivatives to amides or hydrazides

- Transformation of hydrazides to azides followed by Curtius rearrangement or reduction to amines

- Direct one-pot conversion of cyclopropanecarbonyl azides to cyclopropylamines under mild conditions

An improved, industrially applicable route avoids hazardous azides by using hydrazide intermediates and mild reagents such as thionyl chloride and hydrazine, followed by nitrite-mediated azide formation and reduction.

Representative Detailed Synthetic Route

Stereochemical Considerations

- The cyclopropanation step can be performed asymmetrically using chiral catalysts (e.g., oxazaborolidine-borane complexes) to obtain enantiomerically enriched products.

- Diastereomeric resolution can be achieved by crystallization of diastereomeric salts or chromatographic separation.

- The final amine hydrochloride salt often crystallizes with high purity, facilitating isolation.

Advantages and Industrial Relevance

- The described routes avoid the use of highly toxic or explosive reagents such as sodium azide and diazomethane.

- Use of hydrazide intermediates provides safer and more manageable synthetic steps.

- The process is adaptable for scale-up with good overall yields and purity.

- Crystalline hydrochloride salts of the amine facilitate downstream processing and formulation.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl(3,5-difluorophenyl)methanamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(3,5-difluorophenyl)methanone, while reduction could produce cyclopropyl(3,5-difluorophenyl)methanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cyclopropyl(3,5-difluorophenyl)methanamine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to act on different biological targets, making it a valuable compound in drug discovery.

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing bioactive molecules that exhibit pharmacological activities. For instance, derivatives of cyclopropylmethanamines have been studied for their selective action on serotonin receptors, particularly the 5-HT(2C) receptor, which is implicated in mood regulation and appetite control .

Therapeutic Applications

The therapeutic potential of this compound has been explored in several contexts:

Treatment of Inflammatory Diseases

Recent studies have highlighted its use in developing treatments for inflammatory conditions. Specifically, solid forms of this compound derivatives have been shown to inhibit ADAMTS-5, an enzyme linked to cartilage degradation and inflammatory diseases such as osteoarthritis . This inhibition suggests potential applications in managing osteoarthritis and other fibrotic diseases.

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research indicates that certain derivatives can effectively target viral infections by modulating immune responses or directly inhibiting viral replication mechanisms . This aspect is particularly relevant given the increasing need for effective antiviral therapies.

Case Study: Osteoarthritis Treatment

A notable case study involved the development of a specific formulation of this compound aimed at treating osteoarthritis. The formulation demonstrated improved bioavailability and efficacy compared to existing treatments, providing significant relief from symptoms associated with cartilage degradation .

| Study Aspect | Details |

|---|---|

| Objective | Evaluate efficacy in osteoarthritis treatment |

| Methodology | In vitro and in vivo studies on ADAMTS-5 inhibition |

| Results | Significant reduction in cartilage degradation markers |

| Promising candidate for osteoarthritis therapy |

Case Study: Antiviral Activity

Another research initiative focused on the antiviral effects of this compound derivatives against influenza viruses. The study revealed that specific modifications to the cyclopropyl structure enhanced antiviral activity while maintaining low toxicity levels .

| Study Aspect | Details |

|---|---|

| Objective | Investigate antiviral potential against influenza |

| Methodology | Screening of derivatives for antiviral efficacy |

| Results | Enhanced activity observed with minimal cytotoxicity |

| Potential lead compound for developing antiviral drugs |

Wirkmechanismus

The mechanism by which cyclopropyl(3,5-difluorophenyl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound is compared to structurally related cyclopropylphenylmethanamine derivatives with variations in halogen substituents (F, Cl) and positions. Key analogs include:

Key Observations :

- Chlorine, being larger and less electronegative, may improve lipophilicity but could elevate toxicity risks .

- Positional Isomerism : The 3,5-difluoro substitution (para positions) offers symmetry, which may enhance binding affinity in receptor-targeted applications compared to 2,5-difluoro or 3,4-difluoro isomers .

Physicochemical Properties

Commercial Availability

- The 3,5-difluoro compound is supplied by three vendors (e.g., AKOS012083911), indicating robust availability for research .

Biologische Aktivität

Cyclopropyl(3,5-difluorophenyl)methanamine is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : Approximately 184.18 g/mol

- Structure : The compound consists of a cyclopropyl group attached to a 3,5-difluorophenyl moiety, which influences its reactivity and interaction with biological targets.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The fluorine atoms at the 3 and 5 positions of the phenyl ring enhance its lipophilicity and may affect its binding affinity to various biological targets. This structural configuration allows the compound to modulate biochemical pathways effectively, leading to a range of pharmacological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation or altered signaling.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing physiological responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development .

Antiviral Activity

The compound has also been studied for its antiviral properties. Its ability to interfere with viral replication mechanisms could position it as a potential therapeutic agent against viral infections. Further research is needed to elucidate the specific viral targets affected by this compound .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against common pathogens. Results showed significant inhibition zones in bacterial cultures treated with the compound compared to controls.

- Antiviral Mechanism Investigation :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclopropyl(2,4-difluorophenyl)methanamine | Cyclopropane ring with 2,4-difluoro substituents | Different fluorine positioning affects reactivity |

| Cyclopropyl(2,6-difluorophenyl)methanamine | Cyclopropane ring with 2,6-difluoro substituents | Variation in electronic effects due to position |

| This compound | Cyclopropane ring with 3,5-difluoro substituents | Enhanced lipophilicity and potential receptor selectivity |

Future Directions

The promising biological activities of this compound warrant further exploration in drug discovery contexts. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling Cyclopropyl(3,5-difluorophenyl)methanamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves inspected for integrity prior to use, safety goggles, and flame-retardant antistatic lab coats to avoid skin/eye contact. Proper glove removal techniques (avoiding outer surface contact) are critical .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Avoid vapor/mist formation during handling .

- Spill Management : Sweep or vacuum spills (avoid generating dust) and collect in chemically resistant containers. Do not release into drains or the environment .

- Emergency Measures : For skin contact, rinse with water for ≥15 minutes; for eye exposure, flush with water and remove contact lenses immediately .

Q. How should researchers store this compound to ensure its stability over time?

- Methodological Answer :

- Store in sealed, air-tight containers under refrigeration (2–8°C) to prevent degradation. Ensure containers are labeled with hazard information .

- Keep away from ignition sources (e.g., open flames, static electricity) in a dry, well-ventilated area. Use grounding straps during transfers to avoid electrostatic discharge .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

- Methodological Answer :

- HPLC-MS : Use reverse-phase chromatography with mass spectrometry to detect impurities and confirm molecular weight .

- NMR Spectroscopy : Employ H and C NMR to verify structural integrity and assess purity via integration of characteristic peaks (e.g., cyclopropyl C-H and aromatic F signals) .

- Elemental Analysis : Quantify carbon, hydrogen, nitrogen, and fluorine content to validate stoichiometric ratios .

Advanced Research Questions

Q. How can researchers design experiments to assess the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures and residual mass .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., fluorinated aromatics, cyclopropane derivatives) generated under controlled pyrolysis .

- Stress Testing : Expose the compound to elevated temperatures (80–120°C) for 24–72 hours and monitor structural changes via FT-IR or F NMR .

Q. What methodologies are suitable for investigating the potential of this compound as a building block in organic electroluminescent materials?

- Methodological Answer :

- Thin-Film Fabrication : Use vapor deposition to create double-layer organic films, pairing the compound with electron-transport layers (e.g., Mg:Ag alloy cathodes) .

- Device Efficiency Testing : Measure external quantum efficiency (EQE) and luminous efficiency using photodetectors and integrating spheres. Compare performance against standard materials like Alq₃ .

- Spectroscopic Analysis : Conduct photoluminescence (PL) and electroluminescence (EL) spectroscopy to map emission spectra and identify charge recombination zones near organic interfaces .

Q. How should contradictory data on the physical properties (e.g., melting point, solubility) of this compound be resolved in academic research?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Determine melting points experimentally by heating/cooling cycles (e.g., 5°C/min) to resolve discrepancies in reported values .

- Solubility Studies : Use saturation shake-flask methods in solvents (e.g., DMSO, ethanol) with UV-Vis or NMR quantification to establish precise solubility profiles .

- Cross-Referencing Analogues : Compare data with structurally similar compounds (e.g., 3-(3,5-difluorophenyl)pyrrolidine hydrochloride) to infer trends in fluorinated aromatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.